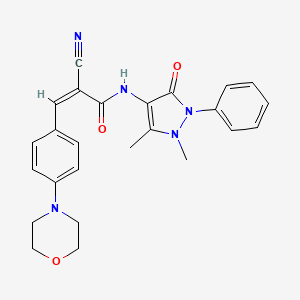

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide

Descripción

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a structurally complex enamide derivative featuring a pyrazole core substituted with a morpholinylphenyl group and a cyanoacrylamide moiety. This compound belongs to a class of N-substituted pyrazole derivatives, which are notable for their diverse biological activities, including antifungal, insecticidal, and non-linear optical properties . The Z-configuration of the enamide group is critical for its stereochemical stability and interaction with biological targets. Its design leverages structural motifs common in bioactive molecules, such as the pyrazole ring (a heterocyclic scaffold) and morpholine (a polar, water-solubilizing group), which enhance its pharmacokinetic profile .

Propiedades

IUPAC Name |

(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c1-18-23(25(32)30(28(18)2)22-6-4-3-5-7-22)27-24(31)20(17-26)16-19-8-10-21(11-9-19)29-12-14-33-15-13-29/h3-11,16H,12-15H2,1-2H3,(H,27,31)/b20-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYWBZIUIZOUOB-SILNSSARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole core: The initial step involves the condensation of a phenylhydrazine derivative with an appropriate β-diketone to form the pyrazole ring.

Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Attachment of the morpholinylphenyl group: This step involves the coupling of the morpholinylphenyl moiety to the pyrazole core via a palladium-catalyzed cross-coupling reaction.

Formation of the enamide linkage: The final step involves the formation of the enamide linkage through a condensation reaction between the pyrazole derivative and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide, in cancer treatment. The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for controlling tumor growth.

- Inhibition of Cell Proliferation : It effectively reduces the proliferation rates of cancer cells by disrupting cell cycle progression.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Pyrazole derivatives are known to exhibit:

- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Shows potential in inhibiting fungal growth, making it a candidate for developing antifungal agents.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the efficacy of (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide. Key modifications to its structure can enhance its biological activity:

- Substituents on the Pyrazole Ring : Altering substituents can improve binding affinity to target proteins.

- Variations in the Morpholine Moiety : Modifying the morpholine group can influence solubility and bioavailability.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrazole derivatives, including our compound, demonstrated significant antiproliferative activity against human breast cancer cell lines (MCF7). The results indicated a dose-dependent response with IC50 values in the micromolar range, suggesting that structural modifications could further enhance potency.

Case Study 2: Antimicrobial Screening

In another investigation, (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Mecanismo De Acción

The mechanism of action of (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparación Con Compuestos Similares

Table 1: Structural Parameters of Selected Pyrazole Derivatives

| Compound Name | Pyrazole Ring Planarity | Dihedral Angle (°) | Key Substituents |

|---|---|---|---|

| Target Compound (Z-enamide) | Near-planar | Pending XRD data | 4-Morpholinylphenyl, cyano |

| N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-nitrophenyl)acetamide | Planar (max deviation: 0.0042 Å) | 37.4 (phenyl), 67.0 (4-nitrophenyl) | 4-Nitrophenyl, acetamide |

| 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | Planar | 42.1 (3,4-dichlorophenyl) | 3,4-Dichlorophenyl |

Spectroscopic and Electronic Comparisons

highlights the utility of NMR spectroscopy in differentiating substituent effects. For instance:

- In compounds 1 and 7 (analogs of rapamycin), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary due to substituent-induced changes in electron density .

- Similarly, the cyano and morpholinyl groups in the target compound would perturb NMR signals in specific regions compared to nitro- or dichlorophenyl analogs.

Table 2: Key NMR Chemical Shifts (ppm) in Pyrazole Derivatives

| Proton Position | Target Compound | 4-Nitrophenyl Analog (Compound I ) | 3,4-Dichlorophenyl Analog |

|---|---|---|---|

| Pyrazole C-H | 7.2–7.5 (predicted) | 7.35 | 7.40 |

| Aromatic C-H (substituted phenyl) | 6.8–7.1 (morpholinyl) | 8.20 (nitrophenyl) | 7.60 (dichlorophenyl) |

| Amide N-H | 10.1 (predicted) | 10.5 | 10.3 |

Mechanistic Insights from Lumping Strategies

’s “lumping” approach groups compounds with similar structures, assuming shared properties. For example:

- The target compound and its dichlorophenyl/nitrophenyl analogs could be lumped as “pyrazole-acetamide derivatives,” simplifying reaction networks in computational models .

- However, the morpholinyl group’s unique hydrogen-bonding capacity (via N—H⋯O interactions) may necessitate separate categorization in models prioritizing solubility or receptor binding .

Actividad Biológica

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 440.48 g/mol. The structure features a cyano group, a pyrazole ring, and an amide linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H24N4O2 |

| Molecular Weight | 440.48 g/mol |

| IUPAC Name | (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide |

The biological activity of (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide is thought to arise from its ability to interact with various molecular targets in biological systems. The cyano group and pyrazole ring may enhance its binding affinity to specific enzymes or receptors involved in disease pathways.

Potential Targets:

- Enzymes : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.

- Receptors : It could act as an antagonist or agonist at various receptor sites, modulating signaling pathways.

Biological Activity

Research has indicated that derivatives of pyrazole compounds exhibit a wide spectrum of biological activities, including:

- Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models.

- Antimicrobial Effects : Some derivatives have shown efficacy against bacterial and fungal strains.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives and found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF7) .

- Anti-inflammatory Effects : Research published in Pharmaceutical Biology highlighted the anti-inflammatory potential of pyrazole derivatives in animal models, showing reduced levels of pro-inflammatory cytokines .

- Antimicrobial Properties : A recent investigation into pyrazole-based compounds demonstrated their effectiveness against multi-drug resistant bacterial strains, suggesting potential for development as novel antibiotics .

Q & A

Q. What are the reliable synthetic routes for (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of the pyrazole core with a morpholine-substituted phenyl group. Key steps include:

- Knoevenagel condensation between cyanoacetamide derivatives and aromatic aldehydes under basic conditions (e.g., piperidine in ethanol) .

- Amide coupling using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, followed by purification via column chromatography or recrystallization .

Optimization requires monitoring reaction progress via TLC and adjusting parameters like temperature (60–80°C for condensation) and solvent polarity.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm), pyrazole NH (δ ~10–12 ppm), and morpholine protons (δ ~3.5–4.0 ppm).

- ¹³C NMR confirms carbonyl carbons (δ ~160–180 ppm) and cyano groups (δ ~110–120 ppm) .

- IR Spectroscopy :

Detects C≡N stretching (~2200 cm⁻¹), amide C=O (~1650 cm⁻¹), and morpholine C-O-C (~1100 cm⁻¹) . - X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle validation .

Q. What purification methods are most effective for isolating high-purity samples of this compound?

- Methodological Answer :

- Recrystallization using solvents like methanol/water or ethyl acetate/hexane.

- Column chromatography with silica gel and gradient elution (e.g., 5–20% ethyl acetate in hexane) to resolve structurally similar byproducts .

- HPLC (C18 column, acetonitrile/water mobile phase) for analytical purity validation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data between computational predictions (e.g., DFT) and experimental reactivity for this compound?

- Methodological Answer :

- Hybrid QM/MM simulations to model solvent effects and transition states, addressing discrepancies in reaction pathways .

- Kinetic isotope effects (KIE) to probe mechanisms of hydrogen transfer in reactions like Michael additions.

- In-situ FTIR or Raman spectroscopy to monitor intermediate formation during synthesis .

Q. How can the compound’s interaction with biological targets (e.g., kinases or GPCRs) be systematically evaluated?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry .

- Molecular docking (AutoDock Vina) guided by X-ray crystallography data of target proteins to predict binding poses .

- Enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC50 determination using dose-response curves .

Q. What strategies mitigate steric hindrance during functionalization of the pyrazole and morpholine moieties?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., BOC for amines) to direct regioselectivity .

- Microwave-assisted synthesis enhances reaction rates for sterically crowded systems (e.g., 100°C, 30 min vs. 24 hrs conventional) .

- Lewis acid catalysts (e.g., ZnCl2) to activate electrophilic sites in SNAr reactions .

Data Analysis and Validation

Q. How can researchers validate the (Z)-isomer configuration and prevent (E)-isomer contamination?

- Methodological Answer :

- NOESY NMR to detect through-space correlations between the cyano group and adjacent substituents .

- Polarimetry or CD spectroscopy if the compound exhibits chirality.

- Crystallographic refinement to confirm spatial arrangement .

Q. What statistical methods are appropriate for analyzing dose-dependent biological activity data?

- Methodological Answer :

- Non-linear regression (GraphPad Prism) to fit sigmoidal curves for IC50/EC50 calculations.

- ANOVA with post-hoc tests (e.g., Tukey’s) for comparing multiple experimental groups.

- Principal Component Analysis (PCA) to correlate structural features with bioactivity .

Structural and Mechanistic Insights

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- Hammett substituent constants (σm) quantify electronic effects on reaction rates (e.g., σm = +0.56 for -CN).

- DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify electrophilic hotspots .

Q. What in silico tools predict metabolic stability or toxicity profiles of this compound?

- Methodological Answer :

- ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 interactions and hepatotoxicity.

- Molecular dynamics simulations (GROMACS) to assess membrane permeability via lipid bilayer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.